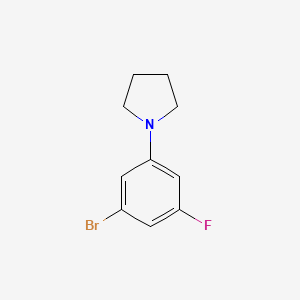

1-(3-Bromo-5-fluorophenyl)pyrrolidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-bromo-5-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLDQIFHZFNDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681475 | |

| Record name | 1-(3-Bromo-5-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-24-4 | |

| Record name | 1-(3-Bromo-5-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Characterization and Structural Analysis of 1 3 Bromo 5 Fluorophenyl Pyrrolidine

Chromatographic Techniques for Purity and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Upon electron ionization (EI) in a mass spectrometer, the molecule would first form a molecular ion (M+•). The mass of this ion would correspond to the molecular weight of the compound, which is 244.1 g/mol . cymitquimica.com The presence of bromine would be indicated by a characteristic M+2 peak of nearly equal intensity to the M+• peak, due to the natural isotopic abundance of 79Br and 81Br.

The fragmentation of the molecular ion is expected to proceed through several key pathways:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine (B122466) ring is susceptible to cleavage. This would result in the loss of an ethyl radical (•CH₂CH₃) or related fragments, leading to the formation of a stable iminium cation.

Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄).

Cleavage of the Aryl-Nitrogen Bond: The C-N bond connecting the phenyl ring to the pyrrolidine nitrogen can break, leading to fragments corresponding to the bromofluorophenyl cation and the pyrrolidine radical, or vice versa.

Loss of Halogens: The bromine and fluorine atoms can be lost as radicals, although the loss of bromine is generally more favorable than the loss of fluorine from an aromatic ring.

Predicted GC-MS Fragmentation Data for 1-(3-Bromo-5-fluorophenyl)pyrrolidine

| Predicted Fragment (m/z) | Possible Identity | Notes |

| 243/245 | [M-H]+ | Loss of a hydrogen atom. |

| 214/216 | [M-C₂H₄]+ | Loss of ethene from the pyrrolidine ring. |

| 174/176 | [C₆H₃BrF]+ | Bromofluorophenyl cation. |

| 70 | [C₄H₈N]+ | Pyrrolidine-derived fragment. |

This table is predictive and based on general fragmentation principles. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of the latest literature search, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported elsewhere. libretexts.orgnih.gov However, analysis of crystal structures of closely related compounds, such as those containing bromo-fluorophenyl and pyrrolidine or pyrrolidinone moieties, can provide insights into the likely molecular conformation and packing. researchgate.netnih.gov

In the solid state, the pyrrolidine ring of this compound would likely adopt a non-planar conformation, typically an envelope or twisted-chair form, to minimize steric strain. The dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidine ring would be a key conformational parameter, influenced by the electronic and steric effects of the bromine and fluorine substituents.

The presence of bromine and fluorine atoms, along with the aromatic ring and C-H bonds, suggests the potential for a variety of non-covalent interactions that would stabilize the crystal lattice.

Halogen Bonding: The bromine atom, being a relatively large and polarizable halogen, could act as a halogen bond donor, interacting with electronegative atoms such as the nitrogen of a neighboring pyrrolidine ring or the fluorine atom.

C-H...π Interactions: The C-H bonds of the pyrrolidine ring or the phenyl ring could interact with the π-system of an adjacent phenyl ring. This type of interaction is a significant factor in the crystal packing of many aromatic compounds. acs.org

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric packing. |

| Key Interactions | Halogen bonding, C-H...π | Based on functional groups present. acs.org |

This table is hypothetical and serves to illustrate the types of data obtained from an X-ray crystallographic study.

Iv. Computational Chemistry and Theoretical Investigations of 1 3 Bromo 5 Fluorophenyl Pyrrolidine

Molecular Dynamics Simulations

Conformational Dynamics and Flexibility

While computational studies are available for structurally related compounds, such as those containing a pyrrolidinone core nih.gov or different substitution patterns on the phenyl ring, the strict requirement to focus solely on 1-(3-Bromo-5-fluorophenyl)pyrrolidine prevents the inclusion of that data. Extrapolating findings from different molecules would not be scientifically accurate or adhere to the specific constraints of the request.

To generate the requested content, published research focusing specifically on the computational analysis of This compound would be required.

Solvent Effects

The influence of solvents on the properties and behavior of a molecule is a critical aspect of its computational analysis. Solvent effects can significantly alter the conformation, reactivity, and spectroscopic characteristics of a compound. For pyrrolidine (B122466) derivatives, computational studies often employ both implicit and explicit solvent models to simulate these effects.

Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), are frequently used to calculate the properties of pyrrolidine derivatives in various solvents. acs.org These models represent the solvent as a continuous medium with a specific dielectric constant. For instance, studies on related pyrrolidine-derived iminium ions have shown that polar solvents like water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) can have a significant leveling effect on the relative energies of different conformations. acs.org While gas-phase calculations might show a wide range of energies for different conformers, the presence of a polar solvent can narrow this range considerably. acs.org

Explicit solvent models, on the other hand, involve simulating individual solvent molecules around the solute. This approach, often used in molecular dynamics (MD) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For pyrrolidine-containing structures, MD simulations can reveal the fine details of the solvation shell and how it influences the solute's dynamics and structure. cas.cz The choice of the molecular dynamics model can be sensitive, impacting the calculated NMR parameters and other properties. cas.cznih.gov

Table 1: Illustrative Solvent Properties for Computational Studies

| Solvent | Dielectric Constant (ε) | Refractive Index (n) |

| Water | 80.1 | 1.333 |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 1.479 |

| Dimethylformamide (DMF) | 36.7 | 1.431 |

| Acetonitrile | 35.7 | 1.344 |

| Chloroform | 4.8 | 1.446 |

This table presents common solvents used in computational studies to simulate a range of polar and non-polar environments.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. These models are predictive tools that can guide the design of new, more potent, and selective molecules.

QSAR models are developed by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. For classes of compounds like pyrrolidine derivatives, various QSAR approaches, including 2D-QSAR and 3D-QSAR, are employed.

3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, in studies of pyrrolidine derivatives as α-mannosidase inhibitors, QSAR models have highlighted the importance of polar properties on the van der Waals surface and the presence of aromatic rings for inhibitory activity. nih.gov

The predictive power of a QSAR model is assessed through statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. These models can then be used to predict the activity of new, unsynthesized compounds, such as analogues of this compound. In silico tools and platforms are available to predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for drug development. nih.govd-nb.infobhsai.orgresearchgate.netsimulations-plus.com

Table 2: Key Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² | Coefficient of determination; indicates the goodness of fit. | > 0.6 |

| q² | Cross-validated correlation coefficient; indicates predictive ability. | > 0.5 |

| F-test value | Statistical test to assess the significance of the model. | High value |

| Standard Error of Estimate (SEE) | Measure of the accuracy of the predictions. | Low value |

This table outlines the common statistical metrics used to validate the robustness and predictive power of QSAR models.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. amazonaws.commdpi.com This method is instrumental in understanding the key interactions that drive binding affinity and selectivity. For pyrrolidine derivatives, docking studies have been used to elucidate their binding modes with various enzymes. nih.govamazonaws.comnih.govmdpi.comnih.gov

In the case of this compound, a hypothetical docking study would involve placing the molecule into the active site of a relevant biological target. The scoring functions within the docking software would then calculate the binding energy, which is an estimate of the binding affinity. The analysis of the docked pose would reveal important interactions, such as:

Hydrogen bonds: The fluorine atom or the nitrogen of the pyrrolidine ring could act as hydrogen bond acceptors.

Halogen bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction.

Hydrophobic interactions: The phenyl ring and the pyrrolidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The aromatic phenyl ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Cheminformatics and Data Mining

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. This field is essential for modern drug discovery, enabling researchers to navigate the vast chemical space and identify promising new molecules.

Large chemical databases such as PubChem, ChEMBL, and ZINC contain information on millions of compounds, including many pyrrolidine derivatives. nih.govnih.govresearchgate.netnih.govresearchgate.netescholarship.org These databases can be mined to identify compounds with specific structural features or predicted properties. For instance, a search for pyrrolidine-containing compounds with halogenated phenyl rings can yield a set of molecules for further analysis.

Database analysis can reveal trends in the physicochemical properties of these compounds, such as molecular weight, lipophilicity (logP), and polar surface area. These properties are critical for drug-likeness and can be used to filter large compound libraries to select those with a higher probability of being successful drug candidates. The PubChem database, for example, provides computed properties for many compounds, including close analogs of this compound, such as 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one. nih.gov

Virtual screening is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.govfrontiersin.orgresearchgate.netbirmingham.ac.uk This approach is much faster and more cost-effective than traditional high-throughput screening.

There are two main types of virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active ligand to find other molecules with similar properties. Similarity can be based on 2D fingerprints or 3D shape and pharmacophore models.

Structure-based virtual screening: This approach uses the 3D structure of the target protein to dock a library of compounds and identify those that are predicted to bind with high affinity.

For this compound, a virtual screening campaign could be initiated to find analogues with potentially improved activity or a better ADMET profile. For example, the ZINC database, which contains millions of commercially available compounds in ready-to-dock formats, could be screened against a relevant biological target. nih.govnih.govresearchgate.netnih.govresearchgate.netescholarship.org The top-scoring hits from the virtual screen would then be prioritized for experimental testing.

V. Biological and Pharmacological Research Applications of Pyrrolidine Derivatives

General Biological Activities of Pyrrolidine (B122466) Scaffolds

The pyrrolidine scaffold is a versatile building block in drug discovery, recognized for its presence in numerous natural products and pharmacologically important molecules. nih.govfrontiersin.org Its non-planar, puckered structure allows for three-dimensional diversity, which is advantageous for binding to biological targets. nih.gov The pyrrolidine nucleus is a common feature in many FDA-approved drugs and is utilized as a key intermediate in the synthesis of new drug candidates. nih.govnih.gov The diverse biological activities exhibited by pyrrolidine derivatives underscore their importance in medicinal chemistry. These activities are often influenced by the nature and position of substituents on the pyrrolidine ring. nih.gov

Anticancer Activities

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation through various mechanisms. nih.govtandfonline.com These compounds have been shown to target critical cellular components involved in cancer progression.

Tubulin Inhibition: Certain pyrrolidine-containing compounds, particularly those with a 3,4,5-trimethoxyphenyl (TMP) moiety, have been identified as potent inhibitors of tubulin polymerization. mdpi.com

Enzyme Inhibition: Pyrrolidine derivatives have been found to inhibit a range of enzymes crucial for cancer cell survival, such as Hsp90, TrxR, and various kinases. mdpi.com

Induction of Apoptosis: Many synthetic pyrrolidine compounds have been shown to induce programmed cell death in cancer cells. tandfonline.com

Cell Cycle Arrest: These derivatives can also halt the cell cycle at different phases, preventing further proliferation of cancerous cells. tandfonline.com

| Compound Type | Mechanism of Action | Observed Effects | Citations |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Inhibition of tubulin polymerization | Inhibitory effects on human A549 pulmonary epithelial cells | mdpi.com |

| Spirooxindole-pyrrolidine derivatives | Not specified | Significant anticancer activity against various cancer cell lines | nih.gov |

| Pyrrolidine-thiazole derivatives | Not specified | Antiproliferative activity | nih.gov |

| Pyrrolidine-metal complexes | Not specified | Anticancer activity | nih.gov |

| Hybrids of pyrazoline and pyrrolidine-2,5-diones | Not specified | Antiproliferative effects on HT29, MCF7, and K562 cell lines | tandfonline.com |

Antidiabetic Activities

Pyrrolidine derivatives have emerged as a promising class of compounds for the management of type 2 diabetes mellitus. researchgate.nettandfonline.com Their primary mechanism of action often involves the inhibition of key enzymes involved in glucose metabolism.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A significant number of pyrrolidine-based compounds have been developed as potent and selective DPP-4 inhibitors. tandfonline.com By blocking DPP-4, these compounds prevent the degradation of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and improved glycemic control. tandfonline.com

α-Glucosidase and α-Amylase Inhibition: Polyhydroxylated pyrrolidines, also known as azasugars, are effective inhibitors of α-glucosidase and α-amylase. nih.govnih.gov This inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia.

| Compound Class | Target Enzyme | Key Findings | Citations |

|---|---|---|---|

| Pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives | DPP-4 | Compound 17a showed high DPP-4 inhibitory activity (IC50=0.017 μM) and good efficacy in oral glucose tolerance tests. | nih.gov |

| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] | α-Amylase | Showed good α-amylase inhibition with IC50 values ranging from 1.49 ± 0.10 to 3.06 ± 0.17 µM. | nih.gov |

| Polyhydroxylated pyrrolidines (azasugars) | α-Glucosidase, Aldose reductase (ALR2) | Act as dual-target inhibitors. | nih.gov |

| 4-hydroxymethyl-1-methyl pyrrolidine derivatives | α-Glucosidase | Compound 3a showed potent antidiabetic activity with an IC50 value of 1.116 µM. | tandfonline.com |

Antimicrobial Activities (Antibacterial, Antifungal, Anthelmintic)

The pyrrolidine scaffold is a key component in the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. tandfonline.comnih.gov

Antibacterial Activity: Pyrrolidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com For instance, certain thiazole-based pyrrolidine derivatives have shown selective inhibition of Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com

Antifungal Activity: Research has shown that some pyrrolidine-2,5-dione derivatives exhibit moderate antifungal activity against various fungal species. researchgate.net

Anthelmintic Activity: Pyrrolidine oxadiazoles (B1248032) have been designed and synthesized as potential new anthelmintic drug candidates, showing activity against parasitic roundworms like Haemonchus contortus. nih.govfrontiersin.org

| Compound Type | Activity | Target Organisms | Key Findings | Citations |

|---|---|---|---|---|

| Thiazole-based pyrrolidine derivatives | Antibacterial | Staphylococcus aureus, Bacillus cereus | Compound (11) showed selective inhibition of Gram-positive bacteria. | biointerfaceresearch.com |

| Pyrrolidine-2,5-dione derivatives | Antifungal | Candida species | Moderate activity observed. | researchgate.net |

| Pyrrolidine oxadiazoles | Anthelmintic | Haemonchus contortus | Reported activity against parasitic roundworms. | nih.govfrontiersin.org |

Antiviral Activities

Pyrrolidine derivatives have been investigated for their potential to inhibit various viruses. researchgate.net The development of novel pyrrole (B145914) and pyrrolopyrimidine derivatives has shown promise in targeting viral enzymes essential for replication. nih.gov For example, certain synthesized pyrrolo[2,3‑d]pyrimidine and pyrrolo[3,2‑e] nih.govnih.govresearchgate.nettriazolo[4,3‑c]pyrimidine derivatives exhibited significant antiviral activity against Rotavirus and Coxsackievirus B4. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting viral polymerase enzymes. nih.gov

Anti-inflammatory Activities

The pyrrolidine scaffold has been utilized in the design of novel anti-inflammatory agents. nih.gov The anti-inflammatory effects of some pyrrolidine-containing compounds are attributed to their ability to inhibit key inflammatory mediators. rsc.org

Cyclooxygenase (COX) Inhibition: Certain pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are central to the inflammatory pathway. nih.gov

Inhibition of Inflammatory Mediators: Pyrrolizine derivatives, which contain a pyrrolidine ring, have shown anti-inflammatory activity by inhibiting both COX and 5-lipoxygenase (5-LOX). pharaohacademy.com

| Compound Type | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | COX-1 and COX-2 inhibition | Compounds A-1 and A-4 showed significant anti-inflammatory and analgesic effects. | nih.gov |

| Pyrrolizine derivatives (e.g., Licofelone) | Dual COX/5-LOX inhibition | Evaluated in clinical trials for osteoarthritis. | pharaohacademy.com |

Anticonvulsant Activities

Pyrrolidine derivatives, particularly those based on the pyrrolidine-2,5-dione and 2-oxopyrrolidine scaffolds, have been a focus of research for developing new antiepileptic drugs (AEDs). researchgate.netnih.gov

Modulation of Ion Channels: Many pyrrolidine-2,5-dione derivatives have shown anticonvulsant activity by blocking sodium and/or calcium ion channels, which are major targets for AEDs. nih.gov

GABAergic Activity: Some 2-oxopyrrolidine derivatives have been designed as GABA prodrugs, demonstrating potent broad-spectrum anticonvulsant activity. researchgate.net

| Compound Series | Proposed Mechanism | Screening Models | Notable Compounds | Citations |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione-acetamides | Not specified | Maximal Electroshock (MES), 6 Hz test | Derivative 69k showed better efficacy than valproic acid. | nih.gov |

| N-substituted-2-oxopyrrolidine derivatives | GABA prodrugs | Bicuculline-induced convulsions | Compound 14 showed potent, broad-spectrum activity. | researchgate.net |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Ion channel modulation | MES, 6 Hz test | Compounds 4 and 9 showed significant activity. | nih.gov |

Cholinesterase and Carbonic Anhydrase Inhibition

Cholinesterase Inhibition

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). scispace.commdpi.com By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help alleviate cognitive and neuropsychiatric dysfunctions associated with the disease. scispace.com Pyrrolidine derivatives have been extensively investigated as potential cholinesterase inhibitors.

A variety of pyrrolidine-based structures have demonstrated significant inhibitory activity. For instance, a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.govnih.govresearchgate.net Within this series, compounds 8e and 8g were identified as particularly effective, exhibiting strong, dual inhibitory action and a preference for AChE over BChE, similar to the clinically used drug Donepezil. nih.govnih.gov Another study on piperidone-grafted spiropyrrolidines found that compounds 8h and 8l were more potent AChE inhibitors than the standard reference drug, with IC₅₀ values of 1.88 µM and 1.37 µM, respectively. scispace.com Similarly, research on oxopyrrolidine derivatives revealed compound V (ethyl 2-(2-(2,6-dimethylphenylcarbamoyl)-5-oxopyrrolidin-1-yl)acetate) to be a highly potent AChE inhibitor with an IC₅₀ value of 1.84 ng/g tissue, surpassing the standard drug Donepezil. nih.gov

These findings highlight the potential of the pyrrolidine scaffold in designing novel and effective cholinesterase inhibitors for neurodegenerative diseases.

Table 1: Cholinesterase Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Source |

| Compound 8e | AChE | 3.35 µM | nih.gov |

| BChE | 5.63 µM | nih.gov | |

| Compound 8g | AChE | 3.15 µM | nih.gov |

| BChE | 4.74 µM | nih.gov | |

| Compound 8l | AChE | 1.37 µM | scispace.com |

| Compound 7b | BChE | 12.78 µM | scispace.com |

| Compound V | AChE | 1.84 ng/g tissue | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govpaperdigest.orgnih.gov Certain pyrrolidine derivatives have been explored for their potential to inhibit these enzymes. For example, in a study focused on dual inhibitors for inflammation, six sulfonamide derivatives based on a pyrrolidine-2,5-dione structure were evaluated for their off-target inhibitory effects on bovine carbonic anhydrase-II. researchgate.net This line of inquiry suggests that the pyrrolidine scaffold can be adapted to target CAs, although this is a less explored area compared to cholinesterase inhibition. nih.gov The human CA isoforms, particularly CA IX and CA XII, are targets in cancer therapy due to their role in regulating pH in the tumor microenvironment. researchgate.net

DPP-4 Inhibitory Activity

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a well-established strategy for treating type 2 diabetes mellitus. mdpi.commdpi.com DPP-4 inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion and regulate blood sugar levels. mdpi.com The pyrrolidine scaffold is a central feature of many potent DPP-4 inhibitors, as it effectively mimics the structure of proline, which is a natural substrate for the enzyme.

Research has led to the development of highly potent pyrrolidine-based DPP-4 inhibitors. A notable series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives were designed and synthesized, leading to the identification of compound 17a . This compound demonstrated high DPP-4 inhibitory activity with an IC₅₀ of 0.017 µM and showed good selectivity over related enzymes like DPP-8 and DPP-9. The introduction of a fluorine atom to the pyrrolidine ring is a modification that has been explored to increase the potency of prospective inhibitors. mdpi.com The nitrile group on the pyrrolidine scaffold is also crucial, as it provides reversible inhibition of the DPP-4 enzyme and chemical stability suitable for oral administration.

Table 2: DPP-4 Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Source |

| Compound 17a | DPP-4 | 0.017 µM | |

| Compound 23 | DPP-4 | 3.73 µM | |

| Sitagliptin (Reference) | DPP-4 | 0.018 µM |

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology during replication and cell division, making them validated targets for antibacterial agents. Inhibitors of these enzymes can lead to the disruption of DNA synthesis and bacterial cell death. The pyrrolamides are a significant class of DNA gyrase inhibitors that feature a pyrrole or pyrrolidine core.

The discovery of pyrrolamides was advanced through fragment-based lead generation (FBLG) using nuclear magnetic resonance (NMR) screening to identify small molecules that bind to the ATP pocket of DNA gyrase. This structure-guided approach allowed for the rapid optimization of a pyrrole fragment with millimolar binding affinity into lead compounds with submicromolar enzyme inhibition. Further optimization of the pyrrole, piperidine, and heterocycle portions of the molecule resulted in N-phenylpyrrolamides with potent, low nanomolar IC₅₀ values against E. coli DNA gyrase and improved antibacterial activity against various pathogens.

For example, compound 22e emerged as a highly effective agent against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Staphylococcus aureus (including MRSA). In another series, compound 23b showed promising activity against the Gram-negative pathogen Klebsiella pneumoniae with an MIC of 0.0625 µg/mL. Importantly, these compounds often show selectivity for bacterial topoisomerases over their human counterparts, which is a critical feature for a safe antibacterial drug. Hybrid molecules incorporating a pyrrolidine ring with other scaffolds, such as 1,2,4-oxadiazole, have also yielded potent dual inhibitors of DNA gyrase and topoisomerase IV.

Table 3: Inhibitory and Antibacterial Activity of Selected Pyrrolidine-Based DNA Gyrase Inhibitors

| Compound | Target Enzyme/Organism | Potency (IC₅₀ or MIC) | Source |

| Pyrrolamide Lead | DNA Gyrase | IC₅₀ = 3 µM | |

| Compound 22e | S. aureus ATCC 29213 | MIC = 0.25 µg/mL | |

| E. faecalis ATCC 29212 | MIC = 0.125 µg/mL | ||

| Compound 23b | K. pneumoniae ATCC 10031 | MIC = 0.0625 µg/mL | |

| Compound 16 | E. coli DNA Gyrase | IC₅₀ = 120 nM | |

| Compound 9 (Quinoxaline-pyrrolidine hybrid) | DNA Gyrase | IC₅₀ = 26.57 µM |

Serotonin (B10506) 5-HT₆ Receptor Modulation

The serotonin 5-HT₆ receptor, expressed almost exclusively in the central nervous system, is a key target for drugs aimed at treating cognitive deficits in neurological and psychiatric disorders. Blockade of this receptor has been shown to improve cognition in animal models, sparking interest in 5-HT₆ antagonists. Pyrrolidine derivatives have been successfully developed as potent modulators of this receptor.

Specifically, 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as high-affinity 5-HT₆ receptor ligands. Interestingly, the stereochemistry of the pyrrolidine ring plays a crucial role in their functional activity: the (R)-enantiomers often act as potent, full agonists with EC₅₀ values of 1 nM or less, while the corresponding (S)-enantiomers function as moderate antagonists. For instance, N¹-benzenesulfonyl-3-piperidin-3-yl-1H-indole 9a is a high-affinity full agonist (EC₅₀ = 24 nM), whereas several N¹-arylsulfonyl-3-(1-methylpyrrolidin-2-ylmethyl)-1H-indole derivatives, such as (S)-11r and (S)-11t , are very potent antagonists with IC₅₀ values of 0.8 nM and 1.0 nM, respectively. This demonstrates how the pyrrolidine scaffold can be fine-tuned to achieve either agonist or antagonist activity at the 5-HT₆ receptor.

Enzyme Inhibition (General)

The pyrrolidine scaffold is a foundational element in the design of inhibitors for a wide array of enzymes beyond those already discussed. nih.govunipa.it Its structural and chemical properties make it a versatile starting point for developing targeted therapeutic agents.

For example, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of neuraminidase, an enzyme crucial for the influenza A virus. Several compounds in one study showed potent inhibitory activity, with IC₅₀ values ranging from 1.56 to 2.71 µM, comparable to the known inhibitor Oseltamivir. In another area, pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, presenting a potential avenue for managing type-2 diabetes by controlling glucose absorption. Furthermore, pyrrolidine pentamine derivatives have been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase, an enzyme that confers antibiotic resistance, suggesting a strategy to overcome resistance to drugs like amikacin.

Functional Impact of Bromo- and Fluoro-Substituents on Bioactivity

The introduction of halogen atoms, such as bromine and fluorine, onto a phenyl ring attached to a pyrrolidine core, as in 1-(3-Bromo-5-fluorophenyl)pyrrolidine, can profoundly influence the molecule's biological activity. Halogenation affects key physicochemical properties like lipophilicity, electronic distribution, and metabolic stability, which in turn alters how the molecule interacts with its biological target.

Halogen substituents can enhance the potency and selectivity of drug candidates. For instance, in the development of tyrosine kinase inhibitors, halogen atoms can influence the binding affinity of the inhibitor to its target kinase. The addition of a fluorine atom to pyrrolidine derivatives has been shown to increase the potency of DPP-4 inhibitors. mdpi.com Similarly, the presence of halogens on the N-aryl group of pyrrolone derivatives led to improved binding affinities for chemokine receptors CCR1 and CCR2. The N-methyl pyrrolidine moiety in the antibiotic cefepime (B1668827) is known to increase its penetration into Gram-negative bacteria, a property that can be modulated by other substitutions on the molecule.

Influence on Receptor Binding and Selectivity

The specific placement of bromo- and fluoro-substituents on a phenylpyrrolidine structure directly impacts receptor binding and selectivity by modifying the electronic and steric profile of the ligand. These changes can either strengthen or weaken interactions with amino acid residues in the receptor's binding pocket.

In a study on pyrrolone derivatives as allosteric modulators for chemokine receptors, substituting a methyl group with halogens on the N-aryl ring significantly affected receptor affinity. Replacing a methyl group with a chlorine (compound 30 ) or bromine atom (compound 31 ) led to a 4.5-fold increase in affinity for the CCR2 receptor. For the CCR1 receptor, the larger bromine atom provided a two-fold increase in affinity, while the smaller chlorine atom had little effect. This suggests that the size and lipophilicity of the halogen are critical for binding to CCR1, whereas electronegativity or polarity may be more influential for CCR2.

In another context, the development of imaging agents for the glucocorticoid receptor, a fluorinated pyridylpyrazolo steroid derivative showed excellent binding activity, considerably better than the potent glucocorticoid dexamethasone. The fluorine atom was introduced via a nucleophilic substitution reaction, highlighting a method adaptable for radiolabeling. These examples underscore how bromo- and fluoro-substituents are not merely passive additions but are functional groups that can be strategically employed to fine-tune a molecule's interaction with its receptor, thereby enhancing its binding affinity and modulating its selectivity profile.

Stereochemical Influence on Biological Profile

The stereochemistry of the pyrrolidine ring is a critical determinant of a molecule's biological activity. beilstein-journals.org The presence of up to four stereogenic carbon atoms allows for a multitude of stereoisomers, each potentially having a unique pharmacological profile. nih.gov The spatial orientation of substituents on the pyrrolidine ring can significantly alter the binding affinity and efficacy of a compound at its biological target. nih.govresearchgate.net This is because biological targets, such as proteins and enzymes, are themselves chiral and often exhibit enantioselective binding. nih.gov

The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its three-dimensional coverage and allows for precise positioning of substituents to interact with target proteins. nih.govresearchgate.net The introduction of fluorine atoms, as seen in this compound, can further influence the conformational preferences of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.orgbeilstein-journals.org For instance, in fluorinated prolines, the position and stereochemistry of the fluorine atom can enhance the conformational stability of peptides. beilstein-journals.org

Research on nature-inspired compounds like 3-Br-acivicin has demonstrated that stereochemistry is a key driver for potency. nih.gov In a study of its isomers and derivatives, only those with a specific stereochemistry, the (5S, αS) isomers, showed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms may be at play. nih.gov Similarly, in a series of pyrazole-containing 4-arylindolines, the stereochemical configuration of a tail moiety was found to influence the inhibitory effect on the PD-1/PD-L1 interaction. acs.org These findings underscore the principle that the specific three-dimensional arrangement of atoms in pyrrolidine derivatives is fundamental to their biological function.

Mechanistic Studies of Biological Activity

Understanding the mechanism of action of pyrrolidine derivatives is crucial for their development as therapeutic agents. This involves identifying their molecular targets and elucidating how they modulate biological pathways.

Research has identified several molecular targets for various classes of pyrrolidine derivatives. For example, a series of pyrrolidine amide derivatives have been developed as potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). nih.gov The inhibition of NAAA by these compounds restores PEA levels, offering a potential therapeutic strategy for inflammation and pain. nih.gov

In another area, pyrrolidine derivatives have been synthesized as potent sodium channel blockers. nih.gov Structure-activity relationship (SAR) studies led to the discovery of compounds with significant inhibitory effects on neuronal Na+ channels, suggesting their potential as neuroprotective agents for conditions like ischemic stroke. nih.gov

Furthermore, certain pyrrolizine derivatives, which contain a fused pyrrolidine ring system, have been shown to inhibit cyclooxygenase (COX) enzymes, with some compounds like Ketorolac showing selectivity for COX-1. researchgate.netpharaohacademy.com Other research has explored pyrrolidine-based compounds as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. acs.org Inorganic pyrophosphatases have also been identified as a target for some 1,2,4-triazine (B1199460) derivatives bearing a pyrrolidine moiety, highlighting their potential as antibacterial agents. nih.gov

Once a molecular target is engaged, pyrrolidine derivatives can modulate various intracellular signaling pathways. For instance, the anti-inflammatory effects of the NAAA inhibitor 4g (a pyrrolidine amide derivative) have been shown to be mediated by the engagement of peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.gov This was demonstrated in an acute lung injury model where the effects of the compound were blocked by a PPAR-α antagonist. nih.gov

In the context of cancer, halogenated flavonoid derivatives have been found to exert antiangiogenic effects by subduing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Specifically, certain compounds significantly reduced VEGFR2 phosphorylation, suggesting this is a primary mechanism for their antiangiogenic activity. nih.gov Pyrrolizine derivatives have also been found to act through various mechanisms, including the inhibition of DNA replication, rRNA, and various kinases, or by altering the permeability of the cytoplasmic membrane in cancer cells. researchgate.netpharaohacademy.com

Preclinical Investigations (Excluding Dosage/Administration)

The therapeutic potential of pyrrolidine derivatives is evaluated through a series of preclinical investigations, including in vitro and in vivo studies.

In vitro assays are fundamental for the initial screening and characterization of new chemical entities. Cell-based assays are commonly used to assess the cytotoxic or other biological effects of pyrrolidine derivatives on various cell lines. For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were evaluated for their anticancer activity against human A549 pulmonary epithelial cells using the MTT assay to measure cell viability. mdpi.com

Similarly, other studies have screened pyrrolidine derivatives against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). nih.gov The inhibitory concentration (IC50) values obtained from these assays provide a quantitative measure of a compound's potency. Cell-based assays are also crucial for studying enzyme inhibition. For instance, a 96-well microplate fluorescence assay has been described for screening lipoxygenase (LOX) inhibitors in a cellular context. nih.gov The development of such high-throughput screening methods facilitates the discovery of novel inhibitors. nih.gov

Below is a table summarizing the in vitro activity of selected pyrrolidine derivatives from various studies.

| Compound Class/Derivative | Assay Type | Cell Line/Target | Key Finding | Reference |

| Pyrrolidine-2,5-dione-acetamide | Anticonvulsant Activity | MES and 6 Hz tests | Derivative 69k showed potent anticonvulsant properties. | nih.gov |

| Thiophen-containing Pyrrolidine | Anticancer Activity | MCF-7 and HeLa cells | Compound 37e showed good biological activity with IC50 values of 17 and 19 µM, respectively. | nih.gov |

| Pyrrolidine Amide | NAAA Inhibition | NAAA enzyme | Compound 4g found to be a potent and reversible NAAA inhibitor. | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine | Anticancer Activity | A549 lung cells | Oxadiazolethione and aminotriazolethione derivatives significantly reduced cell viability. | mdpi.com |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Antimicrobial Activity | Various bacteria & fungi | Moderate antibacterial and antifungal activity observed. | nih.gov |

This table is for illustrative purposes and includes data on various pyrrolidine derivatives to demonstrate the scope of in vitro research.

Following promising in vitro results, lead compounds are often advanced to in vivo studies using animal models to evaluate their efficacy and biological effects in a whole-organism context. These studies are critical for understanding the therapeutic potential of a compound before any clinical consideration.

For instance, the neuroprotective activity of pyrrolidine-based sodium channel blockers has been demonstrated in a rat transient middle cerebral artery occlusion (MCAO) model. nih.gov In this model of ischemic stroke, a lead compound showed remarkable neuroprotective effects. nih.gov

In the field of inflammation research, the in vivo anti-inflammatory activity of the NAAA inhibitor 4g was evaluated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice. nih.gov The study confirmed the compound's high anti-inflammatory activity in this model. nih.gov Pyrrolizine-based derivatives have also been tested in animal models, for example, to assess their ability to enhance gastric emptying, demonstrating agonistic or antagonistic activity on the 5-HT4 receptor. researchgate.net

Below is a summary of findings from selected in vivo studies on pyrrolidine derivatives.

| Compound Class/Derivative | Animal Model | Condition Studied | Key Finding | Reference |

| Pyrrolidine Amide (NAAA Inhibitor) | Mouse | LPS-induced Acute Lung Injury | Compound 4g showed high anti-inflammatory activity. | nih.gov |

| Pyrrolidine Derivative (Na+ channel blocker) | Rat | Transient Middle Cerebral Artery Occlusion (Ischemic Stroke) | Compound 5e demonstrated significant neuroprotective activity. | nih.gov |

| Pyrrolizine-based Derivative | Animal Model | Gastric Emptying | A selective partial agonist on the 5-HT4 receptor enhanced gastric emptying. | researchgate.net |

This table is for illustrative purposes and includes data on various pyrrolidine derivatives to demonstrate the scope of in vivo research.

Vi. Future Research Directions and Therapeutic Potential

Design of Multi-Target Agents

The development of single compounds that can modulate multiple biological targets is a growing strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The 1-(3-Bromo-5-fluorophenyl)pyrrolidine scaffold is a promising starting point for designing such multi-target agents. By functionalizing the pyrrolidine (B122466) ring or the phenyl group, chemists can introduce additional pharmacophores to engage secondary targets.

For instance, research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has produced derivatives that act as multi-target inhibitors against several kinases, including EGFR, BRAFV600E, and the resistant EGFRT790M mutant. mdpi.com One potent derivative, compound 3h from the study, demonstrated significant inhibition of these key cancer-related targets. mdpi.com This suggests a viable strategy where the this compound core could be linked to a quinolinone or a similar moiety to create a hybrid molecule with a unique polypharmacological profile. Similarly, compounds structurally related to the fluorophenyl motif have been investigated as inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), a target for obesity treatment. google.com A future research direction could involve designing derivatives of this compound that retain affinity for an initial target while also inhibiting MetAP2, potentially offering a dual-action therapeutic for metabolic diseases with associated complications.

| Compound Series | Primary Targets | Therapeutic Area | Reference |

|---|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E, EGFRT790M | Oncology | mdpi.com |

| Fluorophenyl pyrazol compounds | Methionine aminopeptidase 2 (MetAP2) | Obesity | google.com |

Development of Novel Delivery Systems

The therapeutic success of a molecule often depends on its ability to reach the target site in the body in sufficient concentration without causing undue side effects. Novel drug delivery systems (DDS) offer a means to overcome challenges like poor solubility, limited bioavailability, and off-target toxicity. mdpi.comnih.gov For derivatives of this compound, several advanced delivery strategies could be explored.

Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, could enhance its solubility and stability in circulation. nih.gov Furthermore, these nanocarriers can be engineered for targeted delivery. For central nervous system disorders, designing nanomedicines capable of crossing the blood-brain barrier is a significant challenge and a key area of research. mdpi.com Another innovative approach is the use of microneedle arrays for transdermal delivery, which can bypass first-pass metabolism and provide sustained release. nih.gov Three-dimensional (3D) printing is also an emerging technology that allows for the creation of customized, complex dosage forms with precise release kinetics. nih.govmdpi.com

| Delivery System | Potential Advantage | Reference |

|---|---|---|

| Nanoparticles (e.g., Liposomes) | Improves solubility, stability, and can be targeted. | mdpi.comnih.gov |

| Microneedle Arrays | Painless transdermal delivery, avoids first-pass metabolism. | nih.gov |

| 3D-Printed Formulations | Customizable dosage forms with tailored release profiles. | nih.govmdpi.com |

| Hydrogel Systems | Enables controlled and site-specific drug release. | mdpi.com |

Structure-Guided Optimization for Efficacy and Safety

Structure-guided design is a powerful paradigm in medicinal chemistry that uses high-resolution structural information of a drug-target complex to optimize a compound's properties. Research on pyrrolopyrimidinone inhibitors of the MARK kinase, a target for Alzheimer's disease, demonstrates this process effectively. nih.gov By obtaining ligand co-crystal structures, researchers were able to rapidly refine the molecule's potency and, crucially, its selectivity against other kinases, thereby minimizing potential off-target effects. nih.gov

This same methodology could be applied to derivatives of this compound. Once an active derivative is identified and its biological target is confirmed, obtaining an X-ray co-crystal structure would be a key step. This structural blueprint would reveal the precise binding interactions—such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine and fluorine atoms. This information would allow chemists to make rational, targeted modifications to the scaffold to enhance binding affinity for the intended target and design out interactions with unintended proteins, leading to safer and more effective therapeutic candidates.

Exploration of Novel Biological Pathways

The full biological activity of the this compound scaffold is yet to be determined. A crucial future direction is to screen the compound and its derivatives against a wide array of biological targets to uncover novel activities and therapeutic applications. Patent literature on related fluorophenyl pyrazol compounds points towards the inhibition of MetAP2 as a potential pathway for treating obesity. google.com This provides a logical starting point for investigation.

Beyond this, broad-based phenotypic screening or targeted screening against diverse protein families (e.g., kinases, G-protein coupled receptors, ion channels) could reveal unexpected activities. For instance, studies on certain multi-target quinolinone derivatives found that their antiproliferative effects were mediated by the induction of apoptosis, a form of programmed cell death, through the activation of caspases and modulation of pro-apoptotic proteins like Bax. mdpi.com Investigating whether derivatives of this compound can trigger similar or different cell signaling pathways could open up entirely new fields of therapeutic application.

Applications Beyond Medicinal Chemistry (e.g., Materials Science, Environmental Science, Analytical Chemistry)

The unique properties conferred by fluorine and bromine atoms mean that this compound could have applications outside of medicine.

Materials Science : Organofluorine compounds are highly sought after for creating advanced materials due to their enhanced thermal stability and chemical resistance. mdpi.com The bromo-fluorophenyl moiety of the title compound could serve as a monomer or a building block in the synthesis of specialty polymers. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the construction of complex, conjugated materials with potential applications in electronics or as high-performance coatings. mdpi.com

Environmental Science : Halogenated aromatic compounds are of significant environmental interest. This compound could be used as a reference standard in analytical methods designed to detect and quantify related environmental pollutants. It could also be used in studies to understand the environmental fate and degradation pathways of such molecules.

Analytical Chemistry : In a laboratory setting, the compound could serve as a valuable intermediate or starting material in the synthesis of more complex molecules for various research purposes.

Emerging Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through established chemical reactions, but there is room for innovation. Typical syntheses might involve the nucleophilic substitution of a di-halo-phenyl precursor with pyrrolidine or a Buchwald-Hartwig amination. Patent literature describes methods such as reacting a bromo-hydroxy-pyridine with an appropriate ketone, followed by cyclization and further modifications. google.com

Future research could focus on developing more efficient, sustainable, and stereoselective synthetic routes. For example, advances in catalysis could lead to greener methods that reduce waste and avoid harsh reagents. Research into anion-binding catalysis for the enantioselective dearomatization of diazaheterocycles highlights a sophisticated approach to achieving high stereocontrol. acs.org Applying similar principles of asymmetric catalysis to the synthesis of chiral pyrrolidine derivatives could be a fruitful area of investigation, providing access to single-enantiomer compounds which often have superior therapeutic profiles.

| Synthetic Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Displacement of a halogen on the phenyl ring by pyrrolidine. | Straightforward, well-established method. | General Organic Chemistry |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | High efficiency and broad substrate scope. | General Organic Chemistry |

| Asymmetric Catalysis | Use of a chiral catalyst to produce a single enantiomer. | Access to stereochemically pure compounds. | acs.org |

| Flow Chemistry | Performing reactions in a continuously flowing stream. | Improved safety, scalability, and efficiency. | mdpi.com |

Advanced Computational Approaches

Computational chemistry offers powerful tools to accelerate research and guide experimental work. For this compound, advanced computational methods can provide deep insights into its behavior at a molecular level.

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the compound when interacting with a biological target, such as a protein binding pocket. This can help predict binding affinity and understand the conformational changes that occur upon binding. acs.org

Density Functional Theory (DFT) : DFT calculations can provide accurate information about the electronic structure, geometry, and reactivity of the molecule. acs.orgmdpi.com This can be used to predict reaction outcomes, understand binding interactions like halogen bonding, and guide the design of derivatives with improved electronic properties.

Hirshfeld Surface Analysis : This technique can be used to visualize and quantify intermolecular interactions in the crystal structure of a compound, providing a detailed picture of how molecules pack together and which forces (e.g., hydrogen bonding, halogen bonding) are most important. mdpi.com

By synergistically combining these computational approaches, researchers can build a comprehensive understanding of the molecule, predict its properties, and rationally design future experiments, ultimately saving time and resources in the discovery process. acs.org

Q & A

Q. What are the standard synthetic protocols for preparing 1-(3-Bromo-5-fluorophenyl)pyrrolidine?

The synthesis typically involves coupling a bromo-fluorophenyl precursor with a pyrrolidine derivative. Key steps include:

- Bromination/Fluorination : Introducing bromine and fluorine groups via electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Pyrrolidine Ring Formation : Cyclization of amines or reductive amination under controlled conditions (e.g., using NaBH₃CN) .

- Purification : Chromatographic techniques (e.g., flash column chromatography) and recrystallization to achieve >95% purity . Analytical validation via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .

Q. What analytical techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing 3-bromo-5-fluoro substitution) .

- Mass Spectrometry (HRMS) : Determines molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry in chiral derivatives (if applicable) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Key parameters include:

- Catalyst Selection : Pd(PPh₃)₄ for Suzuki couplings improves cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Temperature Control : Slow heating (e.g., 80–100°C) minimizes side reactions like dehalogenation .

- Stoichiometry : Excess pyrrolidine (1.2–1.5 eq.) drives coupling reactions to completion .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Impurity Profiles : Trace solvents or byproducts (e.g., dehalogenated derivatives) can skew bioassays. Orthogonal purification (HPLC + recrystallization) is advised .

- Assay Conditions : Variability in cell lines or enzyme sources. Standardize protocols (e.g., ATP levels in kinase assays) .

- Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound bioavailability .

Q. How do substituent modifications (e.g., bromine vs. chlorine) impact SAR in related pyrrolidine derivatives?

- Bromine : Enhances lipophilicity and π-π stacking in hydrophobic binding pockets (e.g., kinase inhibitors) .

- Fluorine : Improves metabolic stability and membrane permeability via reduced CYP450 interaction .

- Pyrrolidine Ring : Conformational rigidity influences target selectivity (e.g., dopamine D3 vs. D2 receptors) .

Q. What computational methods predict the binding modes of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., G-protein-coupled receptors) .

- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS) .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。